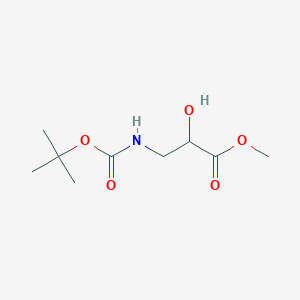
Methyl N-Boc-3-amino-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate and related derivatives often involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis. Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3- (Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation.Molecular Structure Analysis
The molecular structure of methyl N-Boc-3-amino-2-hydroxypropanoate derivatives has been characterized in several studies. For instance, the crystal structure of a closely related compound, N- (tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals the conformation of α-aminoisobutyric acid residues, highlighting helical and mixed helical conformations.Chemical Reactions Analysis
Methyl N-Boc-3-amino-2-hydroxypropanoate participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. The synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound’s versatility in producing phosphonate analogues through Abramov reactions and hydrolysis.Physical And Chemical Properties Analysis
The physical properties of methyl N-Boc-3-amino-2-hydroxypropanoate derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in synthesis and pharmaceutical formulation. Research on related compounds, like the growth and structural analysis of amino acid-doped methyl-para-hydroxy benzoate crystals, offers insights into how doping with amino acids can enhance nonlinear optical (NLO) properties and material hardness.Aplicaciones Científicas De Investigación
Peptide Synthesis
Methyl N-Boc-3-amino-2-hydroxypropanoate: is extensively used in peptide synthesis. The Boc group serves as a protective group for amines, particularly in the synthesis of peptides. It is stable under neutral and basic conditions but can be removed under mildly acidic conditions . This dual protection is crucial for synthesizing multifunctional peptides without unwanted side reactions.
Asymmetric Syntheses of Amino Acid Derivatives
This compound plays a pivotal role in the asymmetric synthesis of amino acid derivatives. It provides a pathway to various enantiomerically enriched amino acid derivatives, which are essential for creating biologically active molecules that can be used in pharmaceuticals.
Chemoselective Protection
The Boc group in Methyl N-Boc-3-amino-2-hydroxypropanoate allows for chemoselective protection of amines. This is particularly useful when dealing with complex molecules that contain multiple functional groups, as it prevents unwanted reactions and simplifies purification processes .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, the Boc group is used for the temporary protection of the α-amino group. This is crucial for the stepwise construction of peptides on a solid support, allowing for the sequential addition of amino acids without interference from other reactive sites .
Drug Development
The compound’s ability to form protected amino acid derivatives makes it valuable in drug development. Protected amino acids are building blocks for many drugs, and their stability and resistance to racemization during synthesis make them ideal for creating diverse pharmaceutical compounds .
Green Chemistry Applications
Methyl N-Boc-3-amino-2-hydroxypropanoate: is also significant in green chemistry due to its role in developing environmentally friendly synthetic methods. For instance, it can be used for N-Boc protection of amines under ultrasound irradiation, which is a more sustainable and less toxic approach compared to traditional methods .
Amide Bond Formation
The compound is used in the one-pot synthesis of amides from protected amines. This method is highly effective for the synthesis of amides, which are fundamental structures in many natural products and biologically active compounds .
Bioconjugation Techniques
Finally, Methyl N-Boc-3-amino-2-hydroxypropanoate can be employed in bioconjugation techniques where the Boc-protected amine can be selectively deprotected and linked to biomolecules or surfaces, enabling the creation of targeted drug delivery systems and diagnostic tools .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-3-amino-2-hydroxypropanoate | |
CAS RN |
113525-87-4 |
Source


|
| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

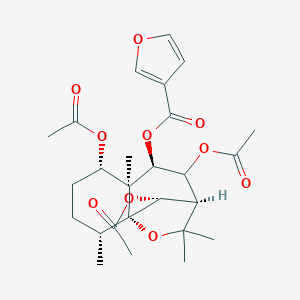
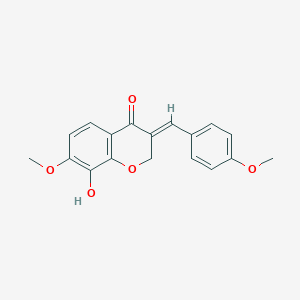

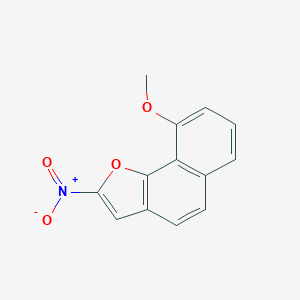
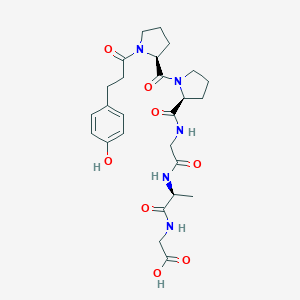


![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)